5-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a brominated furan carboxamide derivative featuring a unique substitution pattern. Its structure includes a 5-bromo-furan-2-carboxamide core linked to a bifurcated ethyl group bearing both a 1-methylindolin-5-yl and a pyrrolidin-1-yl substituent.
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O2/c1-23-11-8-15-12-14(4-5-16(15)23)17(24-9-2-3-10-24)13-22-20(25)18-6-7-19(21)26-18/h4-7,12,17H,2-3,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXJMHNUOUQJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C14H17BrN2O2
- Molecular Weight : 319.21 g/mol
- CAS Number : 208464-41-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the furan and indoline moieties suggests potential activity against several enzyme systems and receptor sites.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It potentially interacts with neurotransmitter receptors, influencing neurochemical signaling pathways.
Biological Activity
Research has indicated several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, promoting apoptosis. |
| Antimicrobial Effects | Demonstrates inhibitory effects against certain bacterial strains. |
| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Anticancer Studies :
-
Neuroprotective Effects :
- Research conducted on indole derivatives demonstrated neuroprotective properties against oxidative stress in neuronal cell cultures. The study highlighted the importance of the furan moiety in enhancing neuroprotection, which may be relevant for the compound .
- Antimicrobial Activity :
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, particularly in the brominated furan carboxamide core, but differ in substituents and biological activities:
Table 1: Comparative Analysis of Structural Features and Properties
Estimated molecular weight based on formula derivation.
*LogP estimated using fragment-based methods (pyrrolidine: +0.8, indoline: +2.0, bromine: +0.5).
Key Structural Differences and Implications
Substituent Diversity: The target compound’s 1-methylindolin-5-yl group distinguishes it from derivatives with simpler aromatic (e.g., phenyl in ) or heterocyclic (e.g., quinoline in ) substituents. Indoline derivatives are known for modulating receptor binding due to their planar, conjugated systems . The pyrrolidin-1-yl group is a common feature in many analogs (e.g., ), suggesting its role in enhancing solubility or target engagement through hydrogen bonding .
Linker Variations :
- Unlike hydrazone-linked MMP-13 inhibitors (), the target compound uses a branched ethyl linker , which may confer conformational flexibility or steric effects critical for enzyme inhibition .
Physicochemical Properties
- Lipophilicity: ’s compound has a LogP of 4.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
- Molecular Weight : Most analogs fall within 350–475 g/mol, aligning with Lipinski’s rule of five for drug-likeness. The target compound’s higher MW (~475) may require optimization for oral bioavailability.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 5-bromo-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide?
The synthesis involves multi-step reactions, including bromination, amide coupling, and functional group modifications. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in amide bond formation .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination, while higher temperatures (60–80°C) improve coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol ensures high purity (>95%) .
Q. Which spectroscopic techniques are most reliable for structural validation?
- NMR : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the furan ring’s protons resonate at δ 6.2–7.5 ppm, while pyrrolidinyl protons appear at δ 2.5–3.5 ppm .
- Mass spectrometry : High-resolution LC/MS (e.g., [M+H]+ at m/z 458–468) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguous bond angles and confirms the spatial arrangement of the indoline-pyrrolidine moiety .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar brominated carboxamides) .
- pH stability tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, use in vitro kinase inhibition assays with ATP concentrations fixed at 1 mM .
- Structural analogs : Compare activity of derivatives (e.g., replacing bromine with iodine) to identify pharmacophore contributions .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can molecular docking simulations guide mechanistic studies?
- Binding site prediction : Dock the compound into crystallographic structures of related targets (e.g., COX-2 or kinase domains). The furan and pyrrolidine groups often form hydrogen bonds with catalytic residues .
- Free energy calculations : Use MM/GBSA to rank binding affinities and rationalize structure-activity relationships (SAR) .
Q. What experimental designs address low solubility in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
